1-[Cyclopropyl(2-hydroxypropyl)amino]propan-2-ol
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Overview
Description
1-[Cyclopropyl(2-hydroxypropyl)amino]propan-2-ol is a chemical compound with the molecular formula C9H19NO2 and a molecular weight of 173.26 g/mol . This compound is characterized by the presence of a cyclopropyl group, a hydroxypropyl group, and an amino group attached to a propanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[Cyclopropyl(2-hydroxypropyl)amino]propan-2-ol typically involves the reaction of cyclopropylamine with 2-hydroxypropyl bromide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-[Cyclopropyl(2-hydroxypropyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with halides or other electrophiles to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[Cyclopropyl(2-hydroxypropyl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Mechanism of Action
The mechanism of action of 1-[Cyclopropyl(2-hydroxypropyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[Cyclopropyl(2-hydroxypropyl)amino]propan-2-ol can be compared with similar compounds such as diisopropanolamine and other amino alcohols. These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects that influence its reactivity and interactions .
Similar compounds include:
- Diisopropanolamine
- 1,1’-Iminodipropan-2-ol
- Bis(2-hydroxypropyl)amine
These compounds are used in various applications, but the presence of the cyclopropyl group in this compound provides unique advantages in certain contexts.
Properties
IUPAC Name |
1-[cyclopropyl(2-hydroxypropyl)amino]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-7(11)5-10(6-8(2)12)9-3-4-9/h7-9,11-12H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLWLCVCKDXKOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(C)O)C1CC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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